molecular formula C10H14O B3045721 Isobutyl phenyl ether CAS No. 1126-75-6

Isobutyl phenyl ether

Cat. No. B3045721
CAS RN: 1126-75-6
M. Wt: 150.22 g/mol
InChI Key: ONNUYWHIJSKABC-UHFFFAOYSA-N
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Description

Isobutyl phenyl ether is a chemical compound that contains a total of 25 bonds; 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ether (aromatic) .


Synthesis Analysis

The synthesis of ethers like this compound can be achieved through several methods. One of the most common methods is the Williamson ether synthesis, which involves an SN2 reaction of an alkoxide ion with a primary alkyl halide . Another method is the alkoxymercuration-demercuration process, where an alkene reacts with an alcohol in the presence of mercuric acetate or mercuric trifluoroacetate .


Molecular Structure Analysis

The molecular structure of this compound consists of 14 Hydrogen atoms, 10 Carbon atoms, and 1 Oxygen atom . It contains a total of 25 bonds; 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ether (aromatic) .


Chemical Reactions Analysis

Ethers like this compound are known to be unreactive towards most reagents, making them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .


Physical And Chemical Properties Analysis

While specific physical and chemical properties for this compound were not found, ethers in general are known for their low reactivity, making them excellent solvents for various reactions .

Scientific Research Applications

Polymerization and Materials Science

Isobutyl vinyl ether (IBVE), a compound related to isobutyl phenyl ether, is used in the field of polymerization. Researchers Kahveci, Tasdelen, and Yagcı (2007) reported a photochemically initiated system for living cationic polymerization of IBVE. This system includes free radical photoinitiators and an onium salt, leading to the production of adducts that initiate the polymerization of IBVE (Kahveci, Tasdelen, & Yagcı, 2007). Kanazawa, Kanaoka, and Aoshima (2009) further explored the living cationic polymerization of IBVE, showing the effectiveness of various metal halides as catalysts (Kanazawa, Kanaoka, & Aoshima, 2009).

Chemistry and Synthesis

In the field of chemistry, this compound derivatives are important for various synthesis processes. Li, Chen, Wang, and Cui (2021) used bromoisobutyrate for the bromination of phenyl ethers, showing its effectiveness as a brominating source (Li, Chen, Wang, & Cui, 2021). Moreover, the reaction of glycidyl phenyl ether with imines, as studied by Suzuki et al. (2002), provides insights into the development of water-initiated hardeners for epoxy resins, an important application in material science (Suzuki et al., 2002).

Environmental and Energy Research

In the context of environmental and energy research, Beatrice et al. (2015) investigated the use of high-glycerol ethers/diesel blends in diesel engines. Their study provides valuable insights into the potential environmental benefits and combustion characteristics of these blends (Beatrice et al., 2015).

Mechanism of Action

Target of Action

Isobutyl phenyl ether is a type of ether, which is a class of organic compounds that contain an oxygen atom connected to two alkyl or aryl groups . The primary targets of ethers like this compound are often other organic compounds, where they can participate in various chemical reactions .

Mode of Action

The mode of action of this compound, like other ethers, involves the interaction with its targets through chemical reactions. One common reaction of ethers is the cleavage of the carbon-oxygen (C-O) bond when exposed to strong acids . During this acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its reactions with other organic compounds. For instance, in the Williamson ether synthesis, an alkoxide ion (which can be formed by the reaction of an alcohol with a strong base) reacts with a primary alkyl halide or tosylate in an SN2 reaction . This reaction is a key step in the synthesis of ethers, including this compound.

Pharmacokinetics

The pharmacokinetics of this compound, like other ethers, are influenced by its physical and chemical properties. Ethers are generally less dense than water and have lower boiling points than alcohols of similar mass due to the absence of intermolecular hydrogen bonding . These properties can affect the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological systems.

Result of Action

The result of the action of this compound depends on the specific reactions it undergoes. For instance, in the acidic cleavage reaction, the ether can be cleaved into alcohol and an alkyl halide product . This reaction can lead to the formation of new compounds with potentially different properties and activities.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of strong acids can trigger the cleavage of the C-O bond . Additionally, ethers can react with oxygen to form explosive peroxide compounds in a free radical process called autoxidation . Therefore, the storage conditions (e.g., avoiding long-term storage and exposure to oxygen) can significantly affect the stability and reactivity of this compound .

Safety and Hazards

While specific safety data for Isobutyl phenyl ether was not found, it’s important to handle all chemical substances with care. Always use personal protective equipment and ensure adequate ventilation when handling chemicals .

Relevant Papers

Several papers have been published on the topic of ethers and related compounds. For instance, a paper titled “Vinyl ethers and epoxides photoinduced copolymerization with perfluoropolyalkylether monomers” discusses the photoinduced cationic polymerization of vinyl ether-based formulations . Another paper, “Mechanism of rearrangement of alkyl phenyl ethers catalysed by aluminium bromide”, discusses the rearrangement of [2-2 H]this compound with aluminium bromide . A third paper, “A continuous flow-through strategy to produce highly isotactic poly”, discusses the tacticity of synthetic polymers and the cationic polymerization of isobutyl vinyl ether .

properties

IUPAC Name

2-methylpropoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-9(2)8-11-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNUYWHIJSKABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291848
Record name Isobutyl phenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1126-75-6
Record name (2-Methylpropoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 78718
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isobutyl phenyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78718
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isobutyl phenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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